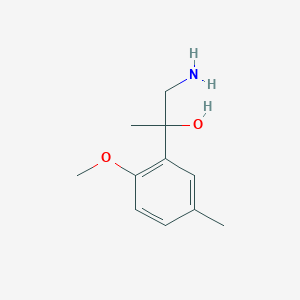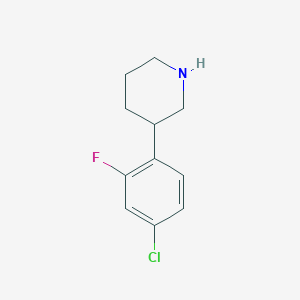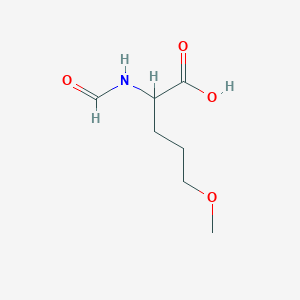
4-(2-Bromopropyl)-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopropyl)-3-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to a propyl group at the fourth position and a chlorine atom at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)-3-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromopropyl)-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Bromopropyl)-3-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromopropyl)-3-chloropyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloropropyl)-3-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Bromopropyl)-3-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Bromopropyl)-3-methylpyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Bromopropyl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C8H9BrClN |
|---|---|
Peso molecular |
234.52 g/mol |
Nombre IUPAC |
4-(2-bromopropyl)-3-chloropyridine |
InChI |
InChI=1S/C8H9BrClN/c1-6(9)4-7-2-3-11-5-8(7)10/h2-3,5-6H,4H2,1H3 |
Clave InChI |
FMKBGKSQDGTTJI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=NC=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



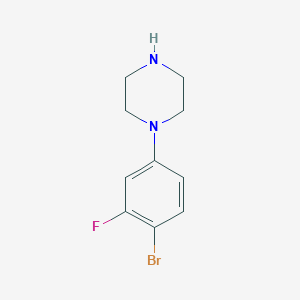
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
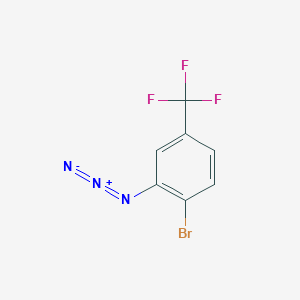



![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
